

Application Notes: Topical Delivery Systems for GHK-Cu in Skin Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GHK-Cu

Cat. No.: B13899929

[Get Quote](#)

Introduction

The copper tripeptide **GHK-Cu** (glycyl-L-histidyl-L-lysine) is a naturally occurring peptide complex with well-documented roles in skin regeneration, wound healing, and anti-inflammatory processes.^{[1][2]} Its therapeutic potential stems from its ability to stimulate the synthesis of crucial extracellular matrix components like collagen and elastin, attract immune cells, and modulate the activity of metalloproteinases.^{[2][3][4]} However, the inherent hydrophilicity and susceptibility to enzymatic degradation of **GHK-Cu** pose significant challenges for its effective topical delivery through the lipophilic stratum corneum.^{[5][6][7]} To overcome these limitations, various advanced delivery systems are being explored to enhance its stability, skin permeation, and bioavailability.^{[6][8]} These systems include liposomes, ionic liquids, and polymeric nanoparticles.^{[9][10][11]}

This document provides an overview of current topical delivery systems for **GHK-Cu**, summarizes key quantitative data, and offers detailed protocols for the preparation and evaluation of these formulations for research and development purposes.

Overview of GHK-Cu Delivery Systems

Several strategies have been developed to improve the topical delivery of **GHK-Cu**:

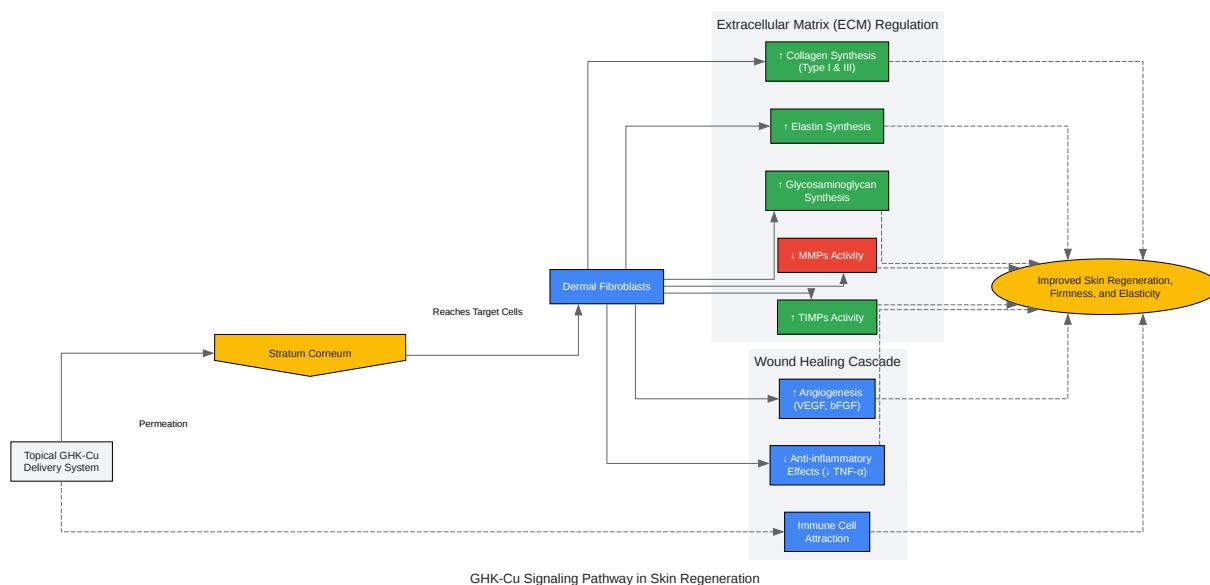
- **Liposomes:** These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.^{[9][12]} Liposomes are biocompatible and can enhance the penetration of active ingredients into the skin.^{[8][13]}

Anionic and cationic liposomes have been successfully used to encapsulate **GHK-Cu**, demonstrating good stability and particle size characteristics.[9][12]

- Ionic Liquid-Based Carriers: Novel carrier systems using ionic liquids, such as one composed of betaine and tartaric acid, have shown high encapsulation efficiency and stability for **GHK-Cu**.[10][14] These systems can form well-dispersed nanoparticles that enhance cellular uptake.[10]
- Polymeric Hydrogels: Superabsorbent polymers, such as those based on polyaspartic and polyacrylic acid, can incorporate **GHK-Cu** and provide a controlled release profile.[11] These have demonstrated efficacy in accelerating wound healing in in-vivo models.[11]
- Microneedles: This physical enhancement technique involves creating microscopic channels in the stratum corneum, significantly increasing the permeation of topically applied **GHK-Cu**.[13][15] Studies show a dramatic increase in peptide and copper delivery through microneedle-treated skin compared to intact skin.[13][15]

Mechanism of Action: **GHK-Cu** in Skin Regeneration

GHK-Cu exerts its regenerative effects by modulating multiple cellular pathways.[16] Upon reaching the dermal layer, it stimulates fibroblasts to increase the synthesis of collagen, elastin, and glycosaminoglycans, which are essential for skin structure and elasticity.[4][17] The peptide also regulates the balance between matrix metalloproteinases (MMPs), which break down the extracellular matrix, and their tissue inhibitors (TIMPs), a crucial process for skin remodeling and wound healing.[1][18] Furthermore, **GHK-Cu** promotes the growth of new blood vessels (angiogenesis) and has anti-inflammatory properties, creating a favorable environment for tissue repair.[3][18]

[Click to download full resolution via product page](#)

Caption: **GHK-Cu** signaling pathway in skin regeneration.

Quantitative Data Summary

The efficacy and characteristics of various **GHK-Cu** delivery systems have been quantified in several studies. The following tables summarize this data for comparative analysis.

Table 1: Physicochemical Properties of **GHK-Cu** Delivery Systems

Carrier Type	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference(s)
Cationic Liposomes (CL)	~100	Not specified	31.7 ± 0.9	[9][12]
Anionic Liposomes (AL)	~100	Not specified	20.0 ± 2.8	[9][12]
Ionic Liquid Carrier ([Bet] [Tar])	65.58 ± 2.23	Not specified	Up to 82.7	[10]
Polyaspartic/Poly acrylic Polymer	Not specified	Not specified	78.36	[11]

Table 2: In Vitro Skin Permeation of **GHK-Cu**

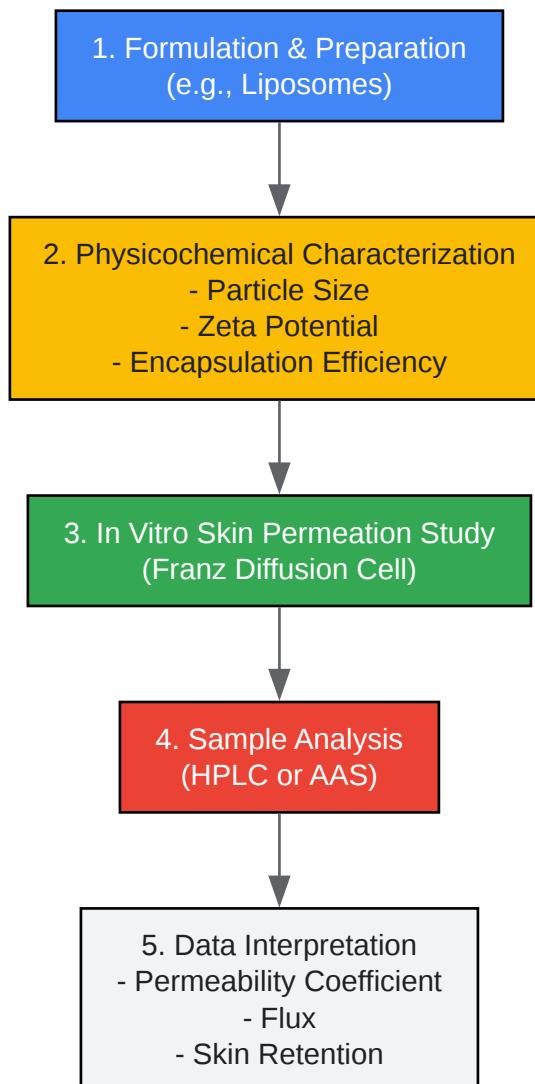
Study Condition	Permeability Coefficient (Kp) x 10 ⁻⁴ (cm/h)	Total Permeation (µg/cm ² over 48h)	Reference(s)
0.68% Aqueous Solution (Isolated Stratum Corneum)	10.3 ± 4.2	336 ± 134.4	[5]
0.68% Aqueous Solution (Total Epidermis)	0.88 ± 0.30	28.8 ± 9.6	[5]
0.68% Aqueous Solution (Dermatomed Skin)	2.43 ± 0.51	136.2 ± 17.5	[5]
Study Condition	Total Peptide Permeated (nmol over 9h)	Total Copper Permeated (nmol over 9h)	Reference(s)
Intact Human Skin	~0	~0	[13][15]
Microneedle-Treated Human Skin	134 ± 12	705 ± 84	[13][15]

Table 3: In Vivo Efficacy of **GHK-Cu** Delivery Systems (Wound Healing in Rats)

Formulation	Wound Healing (%) - Day 8	Wound Healing (%) - Day 15	Reference(s)
Polymer Alone	42.30	61.58	[11]
GHK-Cu Encapsulated Polymer	61.53	84.61	[11]

Experimental Protocols

The following section provides detailed methodologies for the preparation and evaluation of **GHK-Cu** delivery systems.



Experimental Workflow for GHK-Cu Delivery System Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for **GHK-Cu** delivery system evaluation.

Protocol 1: Preparation of GHK-Cu Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of **GHK-Cu** loaded liposomes using the thin-film hydration method, followed by freeze-thaw cycles and extrusion for size homogenization.[9][12][19]

Materials and Equipment:

- Lipids: Hydrogenated Lecithin, Cholesterol
- Charge-imparting agent: Dicetyl phosphate (DCP) for anionic liposomes or Stearylamine (SA) for cationic liposomes
- **GHK-Cu**
- Solvent: Chloroform
- Hydration Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.4
- Rotary evaporator
- Round-bottom flask
- Water bath
- Vortex mixer
- Liquid nitrogen
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Analytical balance

Methodology:

- Lipid Film Formation: a. Weigh appropriate amounts of lipids (e.g., lecithin and cholesterol) and a charge-imparting agent (DCP or SA) and dissolve them in chloroform in a round-bottom flask.^[9] b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at 45°C to form a thin, uniform lipid film on the inner wall of the flask.^[9] d. Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
- Hydration: a. Prepare a solution of **GHK-Cu** in PBS buffer at the desired concentration (e.g., 0.5 mg/mL).^{[9][12]} b. Add the **GHK-Cu** solution to the round-bottom flask containing the lipid film. c. Hydrate the film by vortexing the flask until the lipid film is fully suspended, forming a multilamellar vesicle (MLV) suspension.^[20]

- Size Reduction and Homogenization: a. To increase encapsulation efficiency, subject the liposome suspension to five rapid freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[9][12] b. For size homogenization, pass the suspension through a liposome extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm). Extrude the sample 10-15 times to obtain unilamellar vesicles (LUVs) with a narrow size distribution.[20]
- Purification and Characterization: a. Separate the non-encapsulated **GHK-Cu** from the liposome suspension using methods like dialysis or size exclusion chromatography. b. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). c. Calculate the encapsulation efficiency (EE%) by quantifying the amount of **GHK-Cu** in the liposomes versus the initial amount added, typically using HPLC after disrupting the vesicles with a suitable solvent.

Protocol 2: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the use of vertical Franz diffusion cells to assess the permeation of **GHK-Cu** from a topical formulation through excised skin.[5][13]

Materials and Equipment:

- Franz diffusion cells
- Excised human or animal skin (e.g., porcine ear skin, dermatomed human skin)
- **GHK-Cu** formulation (e.g., liposomal suspension, cream)
- Receptor solution: PBS, pH 7.4
- Magnetic stir bars and stirrer plate
- Water bath or heating block to maintain 32°C[5]
- Syringes, vials for sample collection

- Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) for GHK peptide quantification or Atomic Absorption Spectroscopy (AAS) for copper quantification[5] [13]

Methodology:

- Skin Preparation: a. Thaw frozen excised skin at room temperature.[5] b. Carefully remove any subcutaneous fat. c. Cut the skin into sections appropriately sized to fit between the donor and receptor chambers of the Franz diffusion cells.[5]
- Franz Cell Assembly and Setup: a. Place a small magnetic stir bar into the receptor chamber of each Franz cell and fill it with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.[5] b. Mount the prepared skin section onto the receptor chamber, with the stratum corneum side facing up towards the donor chamber. c. Clamp the donor and receptor chambers together securely. d. Place the assembled cells in a water bath or on a heating block maintained at 32°C to simulate physiological skin surface temperature. Allow the system to equilibrate for 30 minutes.
- Application of Formulation: a. Apply a precise amount of the **GHK-Cu** formulation (e.g., 1 mL or 1 g/cm²) evenly onto the surface of the skin in the donor chamber.
- Sample Collection: a. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
- Sample Analysis: a. Analyze the collected samples for the concentration of GHK peptide or copper using a validated analytical method like HPLC or AAS.[5]
- Mass Balance and Skin Retention: a. At the end of the experiment (e.g., 48 hours), dismantle the Franz cells. b. Wash the skin surface with a suitable solvent to remove any unabsorbed formulation.[5] c. (Optional) Separate the epidermis and dermis. d. Extract the **GHK-Cu** retained within the skin tissue using an appropriate solvent and mechanical homogenization. e. Analyze the skin extracts to determine the amount of **GHK-Cu** retained in the skin.[5] f. Calculate the cumulative amount of **GHK-Cu** permeated per unit area over time and

determine key parameters such as the steady-state flux (J_{ss}), permeability coefficient (K_p), and lag time (t_L).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ways2well.com [ways2well.com]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK-Cu Tripeptide Encapsulated in Liposomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kanglab.net [kanglab.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 17. particlepeptides.com [particlepeptides.com]
- 18. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 19. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application [ouci.dntb.gov.ua]
- 20. marciorubin.com.br [marciorubin.com.br]
- To cite this document: BenchChem. [Application Notes: Topical Delivery Systems for GHK-Cu in Skin Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13899929#topical-delivery-systems-for-ghk-cu-in-skin-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com